(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a sulfonamide group, and a phenylvinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides. The phenylvinyl moiety is added through a vinylation reaction, which can be facilitated by palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylvinyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylvinyl moiety can yield benzaldehyde or benzoic acid derivatives, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its sulfonamide group may interact with biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This can disrupt metabolic pathways and lead to therapeutic effects. The phenylvinyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and are used as antibiotics.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives like piperidone are widely used in medicinal chemistry.
Uniqueness
(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a sulfonamide group, and a phenylvinyl moiety. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,9,12,15,17H,7-8,10-11,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFUKUKKLFUPF-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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